molecular formula C6H6N4 B1395845 1H-Pyrazolo[4,3-c]pyridin-3-amine CAS No. 885271-06-7

1H-Pyrazolo[4,3-c]pyridin-3-amine

Cat. No. B1395845
M. Wt: 134.14 g/mol
InChI Key: HOGPZNSRUUOAKE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives has been a subject of interest for many researchers . The first monosubstituted 1H-Pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-3-amine is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures .


Chemical Reactions Analysis

The chemical reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine has been studied in the context of its synthesis . The compound has been used as a starting material for the synthesis of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridin-3-amine include a molecular weight of 134.14 g/mol, a topological polar surface area of 67.6 Ų, and a complexity of 127 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Reactivity

  • Development of Kinase-Focused Libraries : 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 1H-Pyrazolo[4,3-c]pyridin-3-amine, are potential scaffolds for drug discovery. They are particularly suited for ATP-competitive binding to kinase enzymes. Novel functionalized derivatives of this compound have been synthesized for screening against kinases and other cancer drug targets (Smyth et al., 2010).

  • Synthesis of Heterocyclic Chemistry : The compound has been used as a synthon in heterocyclic chemistry, leading to the creation of diverse structures like 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines (Dolzhenko et al., 2012).

Biomedical Applications

  • Synthesis and Biomedical Applications : More than 300,000 derivatives of pyrazolo[3,4-b]pyridines, which include the 1H-isomer, have been described in literature. These compounds have diverse biomedical applications and have been synthesized through various methods (Donaire-Arias et al., 2022).

  • N-Fused Heterocycle Synthesis : The compound has been instrumental in the preparation of N-fused heterocycles, which are significant in medicinal chemistry. This includes the synthesis of 1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives (Ghaedi et al., 2015).

Chemical Structure and Properties

  • Acylation of Heteroaromatic Amines : The compound has been used in the synthesis of derivatives like triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions and subsequent cyclization processes (Ibrahim et al., 2011).

  • Synthesis of Pyrazolo[1,5-a]pyridines : A novel class of polysubstituted pyrazolo[1,5-a]pyridines has been synthesized using a sonochemical synthetic strategy. This highlights the versatility of 1H-pyrazolo[4,3-c]pyridin-3-amine in generating a variety of chemical structures (Ibrahim et al., 2019).

Specialized Synthesis Techniques

  • Multicomponent Reactions : The compound has been used in multicomponent reactions for the synthesis of 1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in efficient and diverse chemical syntheses (Hill, 2016).

  • One-Pot Synthesis in Water : Innovative synthesis methods have been developed using 1H-pyrazolo[4,3-c]pyridin-3-amine, such as a one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives, showcasing the compound's adaptability to various synthesis environments (Polo et al., 2017).

Future Directions

The future directions for the study of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives could involve further exploration of their synthesis, characterization, and potential biomedical applications .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPZNSRUUOAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716958
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridin-3-amine

CAS RN

885271-06-7
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LA Smyth, TP Matthews, PN Horton, MB Hursthouse… - Tetrahedron, 2010 - Elsevier
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry. In particular, the arrangement of hydrogen bond …
Number of citations: 28 www.sciencedirect.com
JN Masagalli, KM Mahadevan… - Journal of Chemical …, 2014 - researchgate.net
Synthesis of a series of 3-amine/alkoxy substituted-azaindazoles (3a-c, 5a-d) by Ullmann coupling reaction was described. The advantage of this method includes selectivity between …
Number of citations: 3 www.researchgate.net
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org
RM Fikry, NA Ismail, SA Said, ME Hafez
Number of citations: 2

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